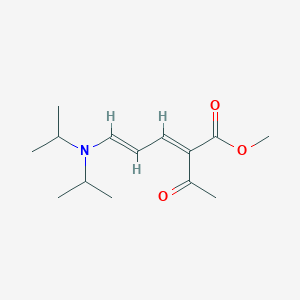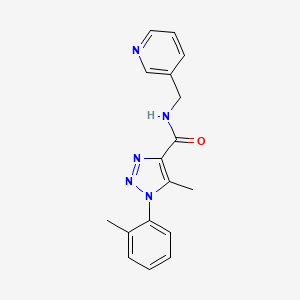![molecular formula C24H31N3O B5162615 2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a piperazine derivative and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it has been suggested that the compound may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It may also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Studies have shown that 2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been shown to have antidepressant-like effects in mice. Additionally, the compound has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments is that it is a synthetic compound, and its purity can be controlled. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on neurotransmitter systems and enzymes to better understand its mechanism of action. Additionally, more research is needed to determine its safety and efficacy in humans.
Synthesemethoden
2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol can be synthesized using different methods. One of the most common methods involves the reaction of 1-benzyl-4-(chloromethyl)piperazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antidepressant properties. The compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-benzyl-4-[(1-ethylindol-3-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-2-26-18-21(23-10-6-7-11-24(23)26)17-25-13-14-27(22(19-25)12-15-28)16-20-8-4-3-5-9-20/h3-11,18,22,28H,2,12-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVUPPRHYCQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
![N-(2-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5162590.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5162597.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5162599.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5162627.png)